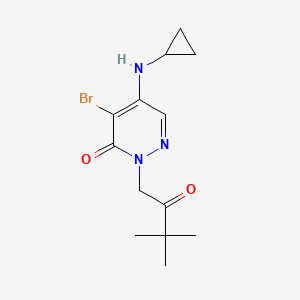

4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-13(2,3)10(18)7-17-12(19)11(14)9(6-15-17)16-8-4-5-8/h6,8,16H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPVIUOAXQKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NC2CC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Bromine Atom: Bromination of the pyridazinone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

Attachment of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where cyclopropylamine reacts with the brominated pyridazinone under controlled temperature and solvent conditions.

Addition of the Dimethyl-2-oxobutyl Side Chain: The final step involves the alkylation of the pyridazinone with a suitable alkylating agent, such as 3,3-dimethyl-2-oxobutyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Cyclopropylamine in anhydrous ethanol or acetonitrile.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that pyridazinone derivatives exhibit significant anticancer properties. The specific structural features of 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone may enhance its efficacy against various cancer cell lines. Studies have focused on its mechanism of action, which involves the inhibition of specific kinases involved in cancer progression .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit growth has been documented in several studies, making it a candidate for developing new antibiotics .

- Neurological Research : There is ongoing research into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest it may help in reducing oxidative stress and inflammation in neuronal cells .

Agricultural Applications

- Pesticide Development : Given its chemical structure, 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone has been explored for its potential as a pesticide. Its efficacy against certain pests while being less harmful to beneficial insects makes it an attractive candidate for sustainable agriculture .

- Herbicide Properties : The compound's selective herbicidal activity against specific weed species has been documented, suggesting its utility in crop protection strategies .

Material Science

- Polymer Additives : The unique properties of this compound allow it to be used as an additive in polymer formulations to enhance thermal stability and mechanical strength. Research is ongoing into its incorporation into various polymer matrices .

- Nanotechnology Applications : There is potential for using 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone in the synthesis of nanomaterials with specific functionalities, particularly in drug delivery systems where targeted release is crucial .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyridazinones, including 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone. The results demonstrated that this compound exhibited potent activity against breast cancer cell lines with minimal cytotoxicity towards normal cells .

Case Study 2: Agricultural Impact

A field study conducted by agricultural scientists evaluated the effectiveness of this compound as a herbicide in corn crops. Results indicated a significant reduction in weed biomass without adversely affecting crop yield, suggesting its potential for integration into herbicide-resistant crop systems .

Mechanism of Action

The mechanism of action of 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Variations and Their Impact

Pyridazinones exhibit diverse biological activities based on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Morpholino substituents (e.g., in ) enhance solubility but may reduce blood-brain barrier penetration due to polarity.

Side Chain Effects :

- The 3,3-dimethyl-2-oxobutyl chain in the target compound contributes to lipophilicity, similar to 4-methylphenyl () but distinct from chlorophenyl-oxoethyl (), which introduces aromaticity and polarity.

Biological Activity Trends: Compounds with chlorophenyl or morpholino groups () show antimicrobial or fungicidal activity, while ethoxy-substituted derivatives () are linked to enzyme inhibition.

Pharmacological and Agricultural Relevance

- Herbicidal Analogues: cites 4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone (norflurazon), highlighting the role of trifluoromethyl groups in agricultural applications. The target compound’s cyclopropylamino group may shift its utility toward pharmaceuticals .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone?

Answer:

The compound can be synthesized via nucleophilic substitution on a pyridazinone scaffold. A validated approach involves:

- Step 1 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-substitution.

- Step 2 : Introduction of the cyclopropylamine group at the 5-position via Buchwald-Hartwig amination, requiring a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) .

- Step 3 : Alkylation at the 2-position using 3,3-dimethyl-2-oxobutyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to ensure regioselectivity .

Validation : Monitor intermediates via TLC and confirm purity using HPLC (>98%) .

Basic: How can the structure of this compound be unambiguously characterized?

Answer:

Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylamine protons at δ 1.1–1.3 ppm; bromine-induced deshielding at C4) .

- X-ray crystallography : Resolve steric effects of the 3,3-dimethyl-2-oxobutyl group and confirm dihedral angles in the pyridazinone ring .

- HRMS : Validate molecular weight (expected m/z: ~382.1 for [M+H]⁺) and isotopic patterns from bromine .

Advanced: What structure-activity relationships (SAR) are critical for optimizing biological activity in pyridazinone derivatives?

Answer:

Key SAR insights from analogous compounds:

- 4-Bromo substitution : Enhances electrophilicity, improving binding to targets like cyclooxygenase (COX) in NSAID analogs .

- Cyclopropylamine group : Increases metabolic stability compared to linear alkylamines, as seen in Trazodone-inspired antidepressants .

- 3,3-Dimethyl-2-oxobutyl chain : Steric bulk reduces off-target interactions but may limit solubility; counterbalance with polar substituents .

Method : Perform comparative molecular field analysis (CoMFA) on derivatives with varied substituents .

Advanced: How can contradictory efficacy data in pyridazinone-based herbicides vs. anti-inflammatory agents be resolved?

Answer:

Contradictions arise from divergent substituent effects:

- Herbicidal activity (e.g., Norflurazon): Requires trifluoromethylphenyl groups for carotenoid biosynthesis inhibition via phytoene desaturase binding .

- Anti-inflammatory activity : Relies on morpholino or piperazinyl groups for COX-2 inhibition .

Resolution : Use computational docking to map binding pockets (e.g., PyMOL) and validate with site-directed mutagenesis .

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Answer:

- In vitro assays : Test inhibition of COX-1/COX-2 (via ELISA) or carotenoid pathways (e.g., phytoene accumulation in Myxococcus fulvus) .

- Kinetic studies : Measure IC₅₀ values under varying pH/temperature to assess enzyme binding stability .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., demethylation or hydroxylation) .

Advanced: How can regioselectivity challenges during alkylation at the 2-position be mitigated?

Answer:

- Solvent optimization : Use acetone or THF to stabilize the enolate intermediate .

- Temperature control : Maintain <40°C to avoid side reactions (e.g., elimination of the oxobutyl group).

- Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with detection at 254 nm .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 382.1 → 265.0) for high sensitivity in plasma/tissue samples .

Advanced: How does the 3,3-dimethyl-2-oxobutyl group influence pharmacokinetics?

Answer:

- Lipophilicity : Increases logP (~2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility.

- Metabolic stability : The branched alkyl chain resists CYP450-mediated oxidation compared to linear analogs .

Validation : Perform in vitro microsomal stability assays (e.g., human liver microsomes) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to Norflurazon) .

- Ventilation : Work in a fume hood to avoid inhalation of brominated byproducts .

- Waste disposal : Neutralize with activated charcoal before incineration .

Advanced: What computational tools can predict off-target interactions for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.